1-[4-(1-Adamantyl)-2-methylphenyl]-3-butylurea
Overview
Description
1-[4-(1-Adamantyl)-2-methylphenyl]-3-butylurea is a synthetic organic compound that features a unique adamantane structure Adamantane derivatives are known for their rigidity and stability, making them valuable in various chemical and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1-Adamantyl)-2-methylphenyl]-3-butylurea typically involves the following steps:
Formation of the Urea Derivative: The adamantylated intermediate is then reacted with butyl isocyanate to form the final urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1-Adamantyl)-2-methylphenyl]-3-butylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The adamantyl group can undergo nucleophilic substitution reactions, particularly at the tertiary carbon atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted adamantyl derivatives.
Scientific Research Applications
1-[4-(1-Adamantyl)-2-methylphenyl]-3-butylurea has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antiviral and anticancer agent due to the unique properties of the adamantyl group.
Materials Science: The rigidity and stability of the adamantyl structure make it useful in the development of advanced polymers and nanomaterials.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-[4-(1-Adamantyl)-2-methylphenyl]-3-butylurea involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-Adamantylamine: Known for its antiviral properties.
1-Adamantylmethanol: Used in the synthesis of various pharmaceuticals.
1-Adamantylacetic acid: Explored for its potential in drug delivery systems.
Uniqueness: 1-[4-(1-Adamantyl)-2-methylphenyl]-3-butylurea stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the butylurea group enhances its solubility and bioavailability compared to other adamantyl derivatives .
Properties
IUPAC Name |
1-[4-(1-adamantyl)-2-methylphenyl]-3-butylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O/c1-3-4-7-23-21(25)24-20-6-5-19(8-15(20)2)22-12-16-9-17(13-22)11-18(10-16)14-22/h5-6,8,16-18H,3-4,7,9-14H2,1-2H3,(H2,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONLIYIJOZTXSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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